N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide
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Overview
Description
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential. Isoxazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities .
Preparation Methods
The synthesis of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves several steps. One common method for synthesizing isoxazole derivatives is the copper (I)-catalyzed (3 + 2) cycloaddition reaction. This reaction involves the in situ generation of nitrile oxides and their subsequent reaction with terminal acetylenes . Another approach is the metal-free synthetic route, which employs various reagents and conditions to achieve the desired isoxazole structure . Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the isoxazole ring or the attached functional groups.
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and biological activity. In chemistry, it can be used as a building block for synthesizing more complex molecules. . Additionally, its unique structure makes it a valuable tool for studying the mechanisms of action of isoxazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways in the body. Isoxazole derivatives are known to interact with various enzymes, receptors, and ion channels, leading to their diverse biological activities . The exact molecular targets and pathways involved in the action of this compound would depend on its specific application and the biological system being studied.
Comparison with Similar Compounds
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can be compared with other isoxazole derivatives, such as 3,5-diaryl isoxazoles and 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione These compounds share similar structural features but differ in their specific functional groups and biological activities
Biological Activity
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is C11H10N2O2S, with a molecular weight of approximately 234.279 g/mol. The compound features an isoxazole ring, a cyclopropyl group, and a thiophene moiety, which contribute to its diverse biological activities.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Isoxazole Ring : This can be achieved through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under mild basic conditions.
- Introduction of the Cyclopropyl Group : A nucleophilic substitution reaction using cyclopropylamine is employed to introduce the cyclopropyl group.
- Attachment of the Thiophen-3-ylmethyl Group : This step involves a coupling reaction with thiophen-3-ylmethyl bromide.
Anticancer Potential
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis.
For instance, one study reported that related isoxazole derivatives inhibited the phosphorylation of STAT3, a critical pathway in cancer cell survival . This suggests that this compound may act similarly by targeting similar pathways.
Neuroprotective Effects
Another area of interest is the compound's potential neuroprotective effects. Preliminary research indicates that it may promote neuronal differentiation and enhance insulin expression in pancreatic β-cells. This could have implications for treating neurodegenerative diseases and diabetes.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-Methylisoxazolecarboxamide | Isoxazole ring without cyclopropyl group | Moderate antibacterial activity |
5-(Thiophen-2-yl)isoxazolecarboxylic acid | Lacks cyclopropyl substituent | Anti-inflammatory properties |
N-Cyclopropylisoxazolecarboxamide | Isoxazole ring with cyclopropyl but no thiophene | Limited neurogenic effects |
This compound stands out due to its unique combination of structural features that enhance its potential for inducing neuronal differentiation compared to other similar compounds.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets and pathways. Notably, it has been observed to activate ERK signaling pathways and promote histone acetylation in pancreatic β-cells. These actions are crucial for enhancing insulin expression and may also play a role in its anticancer effects.
Properties
IUPAC Name |
N,5-dicyclopropyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)11-1-2-11)17(12-3-4-12)8-10-5-6-20-9-10/h5-7,9,11-12H,1-4,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEFBHYNEJITFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N(CC3=CSC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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